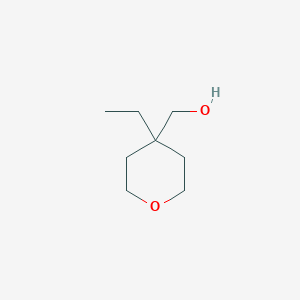

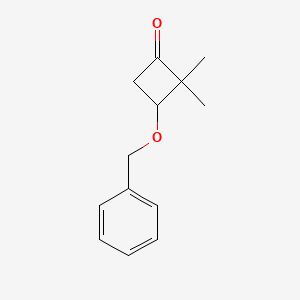

1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Overview

Description

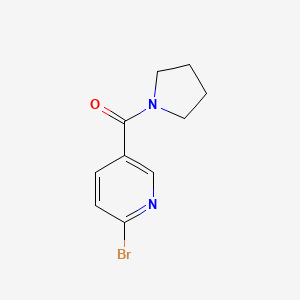

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s functional groups, isomers, and the presence of any chiral centers would also be noted .

Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions often depends on the functional groups present in the starting materials and the desired product . For example, Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound are largely determined by its functional groups. For example, esters can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications

Drug Discovery

Pyrrole derivatives are pivotal in the synthesis of drug molecules due to their pharmacological properties. They are involved in creating compounds that can act as antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Material Science

In material science, pyrrole derivatives are used due to their conductive properties. They play a role in the development of new materials that have specific desired properties, such as increased strength or conductivity .

Catalysis

These compounds are utilized in catalysis for polymerization processes. They can act as catalysts to facilitate various chemical reactions, which is essential in industrial chemistry for producing plastics and other polymers .

Corrosion Inhibition

Pyrrole derivatives serve as corrosion inhibitors for metals and alloys. This application is crucial in extending the life of metal structures and components by preventing oxidative degradation .

Luminescence Chemistry

The luminescent properties of pyrrole derivatives make them useful in spectrochemical analysis and luminescence chemistry. They can be used to create dyes and sensors that respond to light or other forms of radiation .

Metallurgical Processes

In metallurgy, pyrrole derivatives are functional in various processes such as solvent for resins and terpenes, which are important for metal extraction and processing .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-10(13)6-12-7(2)5-9(8(12)3)11(14)15/h5H,4,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYUGUJTXUTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)

![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)